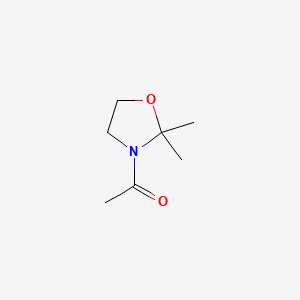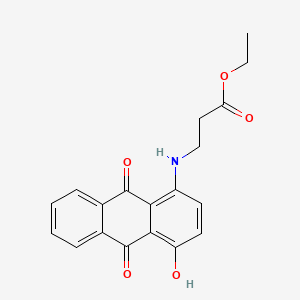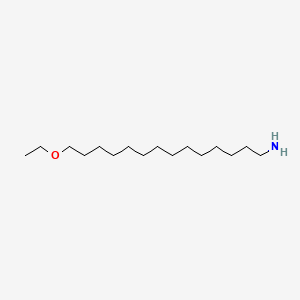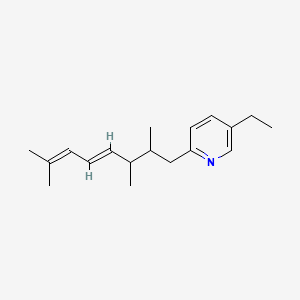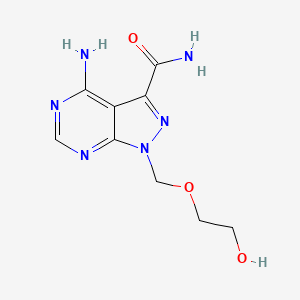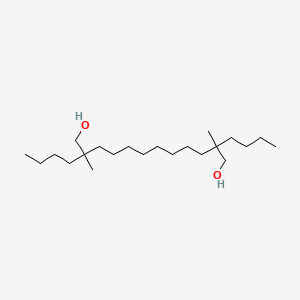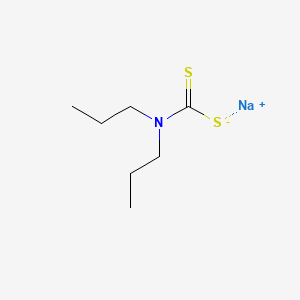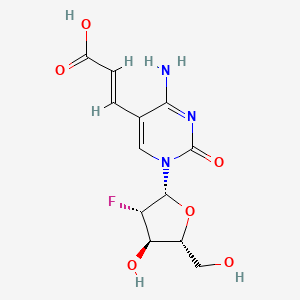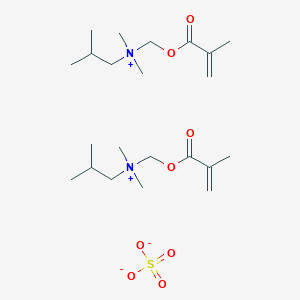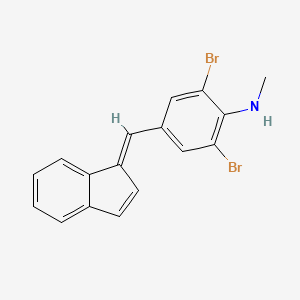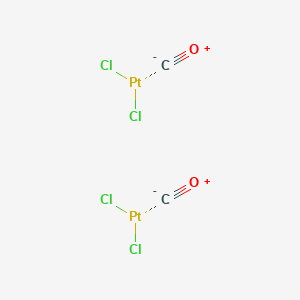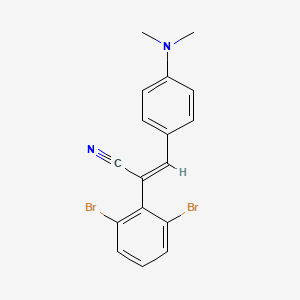
2-(2,6-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC405112, also known by its chemical formula C17H14Br2N2, is a compound with significant interest in various scientific fields. It has a molecular weight of 406.12 and an exact mass of 403.9524
Chemical Reactions Analysis
NSC405112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions can include quaternary ammonium cations, which are significant in drug development and other chemical applications.
Scientific Research Applications
NSC405112 has a wide range of scientific research applications. In chemistry, it is studied for its reactivity and potential use in synthesizing other complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and other therapeutic applications. Its industrial applications include its use in the synthesis of materials with specific properties, such as those required in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of NSC405112 involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC405112 can be compared with other similar compounds that contain bromine and nitrogen atoms. These similar compounds may include other brominated aromatic amines or nitrogen-containing heterocycles. The uniqueness of NSC405112 lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Conclusion
NSC405112 is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a subject of interest for chemists, biologists, and materials scientists. Further research into its synthesis, reactivity, and applications will continue to uncover new possibilities for its use in various fields.
Properties
CAS No. |
7496-24-4 |
|---|---|
Molecular Formula |
C17H14Br2N2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
(Z)-2-(2,6-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Br2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |
InChI Key |
ZILMSJOTOQOOPU-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Br)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


